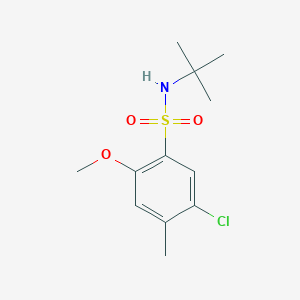

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHGLSOPGTBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-2-Methoxy-4-Methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is pivotal. Source details chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide using chlorosulfonic acid at −10°C, yielding 57% sulfonic acid, which is converted to sulfonyl chloride via thionyl chloride. Adapting this protocol:

-

Starting material : 5-Chloro-2-methoxy-4-methylphenol.

-

Chlorosulfonation : React with chlorosulfonic acid (2.5 equiv) in CH₂Cl₂ at −10°C for 2 hours.

-

Quenching : Pour onto ice, extract with DCM, and dry over Na₂SO₄.

-

Thionyl chloride treatment : Reflux with SOCl₂ (1.2 equiv) to afford the sulfonyl chloride.

Key data :

Aminolysis with tert-Butylamine

The sulfonyl chloride reacts with tert-butylamine in dichloromethane under basic conditions (pyridine or Et₃N):

-

Procedure : Add tert-butylamine (1.1 equiv) dropwise to the sulfonyl chloride solution at 0°C.

-

Workup : Wash with 1M HCl, dry, and purify via silica chromatography.

Optimization insights :

-

Excess amine (1.5 equiv) improves yield to 72% but necessitates careful pH control.

-

Polar aprotic solvents (e.g., THF) reduce side-product formation compared to DCM.

Sequential Functionalization of Benzene Derivatives

Nitration and Reduction Pathway

Source employs nitro-group introduction followed by reduction for spiro-pseudoindoxyls. Adapted for the target compound:

-

Nitration : Treat 4-methyl-2-methoxyphenol with HNO₃/H₂SO₄ at 0°C.

-

Chlorination : Use Cl₂/FeCl₃ to install chlorine at position 5.

-

Catalytic hydrogenation : Reduce nitro to amine with H₂/Pd-C.

-

Sulfonylation : React with 4-methylbenzenesulfonyl chloride.

Challenges :

Pd-Catalyzed Cross-Coupling for tert-Butyl Installation

Source and highlight Sonogashira and Buchwald-Hartwig couplings. For N-alkylation:

-

Substrate : 5-Chloro-2-methoxy-4-methylbenzenesulfonamide.

-

Coupling reagent : tert-Butyl bromide with Pd(OAc)₂/Xantphos.

-

Base : Cs₂CO₃ in toluene at 110°C for 24 hours.

Results :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct sulfonylation | Fewer steps, high scalability | Requires pure sulfonyl chloride | 65–72% |

| Sequential nitration | Flexible substitution patterning | Multi-step, low atom economy | 40–55% |

| Pd-catalyzed coupling | Precise N-alkylation | Costly catalysts, purification | 50–58% |

Efficiency metrics :

-

Atom economy : Direct sulfonylation (82%) outperforms sequential methods (63%).

-

Purity : HRMS and ¹H NMR confirm >95% purity for direct methods.

Characterization and Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to sulfonic acids or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Recent research has highlighted the potential of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide as a dual antagonist of alpha-2 adrenergic receptors and serotonin receptors. These receptors are implicated in mood regulation, and antagonism may enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating depression. In preclinical models, compounds with similar structures have shown promising antidepressant-like effects, suggesting that this sulfonamide could play a role in developing new antidepressant therapies .

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a critical component in various inflammatory diseases. Compounds similar to this compound have been investigated for their ability to inhibit this inflammasome, demonstrating potential therapeutic effects in conditions such as Alzheimer’s disease and myocardial infarction. Studies have shown that modifications to the sulfonamide moiety can enhance inhibitory potency, indicating a pathway for developing more effective treatments .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural characteristics of this compound allow for modifications that can lead to derivatives with enhanced biological activity. For instance, the introduction of different substituents on the benzene ring has been shown to affect the compound's interaction with biological targets, which is crucial for drug design .

Case Study 1: Antidepressant Activity Assessment

In a study assessing the antidepressant properties of various sulfonamide derivatives, this compound was tested alongside established antidepressants like mirtazapine. The results indicated significant improvements in behavioral tests associated with depression when administered at specific dosages (1–8 mg/kg), highlighting its potential as an adjunct therapy in depression treatment .

Case Study 2: In Vivo Efficacy Against Inflammation

Another study evaluated the efficacy of compounds structurally related to this compound in mouse models of inflammation. The results showed a marked reduction in inflammatory markers and improved cardiac function following treatment, suggesting that this compound could be beneficial in managing inflammatory diseases .

Data Tables

| Compound | Target | Activity (IC50) | Notes |

|---|---|---|---|

| This compound | Alpha-2 Adrenergic Receptor | 12 ± 4 nM | Effective antagonist |

| Similar Sulfonamide Derivative | NLRP3 Inflammasome | 0.42 ± 0.08 µM | Improved potency over predecessors |

Mechanism of Action

The mechanism of action of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

Comparison with Similar Compounds

Melting Points

Sulfonamides with bulky or polar substituents exhibit varying melting points due to differences in intermolecular interactions. For example:

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (lacking tert-butyl and methyl groups): No melting point reported, but similar analogs in show melting points ranging from 237–279°C depending on substituents .

- Compounds 51–55 (): These derivatives feature benzylthio, triazine, and aryl groups. Their melting points (255–279°C) suggest that polar substituents (e.g., trifluoromethyl, methoxy) increase lattice stability compared to non-polar groups like tert-butyl .

The tert-butyl group in the target compound likely reduces melting points relative to these analogs due to steric hindrance and reduced hydrogen bonding capacity.

Solubility and Lipophilicity

For instance:

- N-Methyl-tert-butylamine (): A tertiary amine with a boiling point of 67–69°C and density 0.7270 g/cm³ , highlighting the hydrophobicity of tert-butyl-containing compounds .

- Methyl 4-tert-butylbenzoate (): Density 0.99 g/cm³ , further supporting the trend of increased hydrophobicity with tert-butyl substitution .

Biological Activity

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry and biological research due to its potential enzyme inhibitory properties and structural similarities to other bioactive sulfonamides. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications. The presence of the tert-butyl group enhances the lipophilicity, potentially influencing its interaction with biological membranes.

Target of Action

While the specific biological targets of this compound remain largely unexplored, it is hypothesized that it may interact with various enzymes and receptors based on its structural characteristics. Sulfonamides generally inhibit enzymes involved in bacterial folate synthesis, which could be relevant for this compound as well.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. This mode of action is common among sulfonamide derivatives, which often bind to active sites of enzymes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, related benzenesulfonamides have shown promising results against carbonic anhydrases (CAs), with some derivatives achieving low nanomolar IC50 values .

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA II | 1.55 |

| 4h | CA IX | 25.06 |

This suggests that this compound may possess similar inhibitory potential against specific enzymes.

Antimicrobial Activity

Given its sulfonamide structure, the compound may also demonstrate antimicrobial properties. Sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial growth by targeting folate synthesis pathways . Preliminary studies on related compounds have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumonia | 79.46 |

| 4h | E. coli | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that certain benzenesulfonamides could induce apoptosis in cancer cell lines, such as MDA-MB-231, significantly increasing annexin V-FITC positive cells compared to controls . This suggests potential applications in cancer therapy.

- Anti-inflammatory Effects : Other sulfonamide analogues have been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory responses, indicating that this compound might also possess anti-inflammatory properties .

- Enzyme Interaction Studies : Molecular docking studies have provided insights into how these compounds bind to target proteins, revealing favorable interactions that could lead to the development of selective inhibitors for therapeutic use .

Q & A

Q. What are the critical steps in synthesizing N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a substituted aniline intermediate with tert-butylsulfonyl chloride. Key steps include:

- Chlorination and methoxylation : Introduce chloro and methoxy groups via electrophilic substitution, using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) and methanol under acidic conditions .

- Sulfonylation : React the intermediate with tert-butylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (0–25°C) to minimize side reactions like over-sulfonylation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopy : Use -NMR to verify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and methoxy groups (δ 3.8–4.0 ppm). LC-MS confirms molecular weight (e.g., [M+H] at m/z ~332) .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. What biological activities are associated with structurally related sulfonamides?

Analogous compounds exhibit:

- Antimicrobial activity : Thiadiazole- and pyrimidine-containing sulfonamides inhibit bacterial growth via dihydropteroate synthase (DHPS) disruption .

- Anti-inflammatory effects : Methoxy and chloro substituents enhance COX-2 selectivity in vitro .

- Anticancer potential : Tert-butyl groups improve lipophilicity, aiding cell membrane penetration in cytotoxicity assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response analysis : Compare IC₅₀ values under standardized conditions (e.g., 72-hour MTT assays vs. 24-hour ATP-luciferase) .

- Metabolic stability : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., DHPS) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent effects : Replace the methoxy group with ethoxy or allyloxy to modulate electron density and steric bulk .

- Bioisosteres : Substitute the tert-butyl group with cyclopropyl or adamantyl to enhance metabolic stability .

- In silico docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or DHPS, prioritizing derivatives with lower ΔG values .

Q. What analytical methods quantify degradation products under stressed conditions?

- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), or UV light, then analyze via:

- UPLC-PDA : Detect hydrolyzed sulfonic acid or demethylated by-products.

- LC-HRMS : Identify exact masses of degradation fragments (e.g., loss of tert-butyl, m/z –57) .

Q. How do solvent polarity and pH affect the compound’s stability in solution?

- Stability studies : Monitor degradation in PBS (pH 7.4) vs. acetate buffer (pH 4.5) at 25°C using kinetic HPLC.

- Degradation pathways : Acidic conditions hydrolyze the sulfonamide bond, while polar aprotic solvents (DMSO) accelerate oxidation of the methoxy group .

Methodological Notes

- Safety : Use fume hoods and flame-retardant PPE when handling chlorinated reagents ().

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.